
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. It belongs to the class of benzamides and has been shown to exhibit promising pharmacological properties.
作用機序
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes or proteins. For example, it has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to exhibit antiviral activity against hepatitis C virus and herpes simplex virus. Furthermore, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its broad range of pharmacological activities. The compound has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a versatile tool for studying various biological processes. However, one limitation of using the compound is its potential toxicity. The cytotoxic effects of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide may limit its use in certain experimental systems.
将来の方向性
There are several future directions for the study of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to explore the compound's potential as a building block for the synthesis of other biologically active compounds. Furthermore, future studies could focus on elucidating the mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide and identifying its molecular targets. This could lead to the development of more potent and selective compounds for use in drug development.
合成法
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves a series of chemical reactions. The starting materials are 4-chlorobenzoyl chloride, 4-ethoxyaniline, 2-hydroxy-3-formylquinoline, and triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been used as a building block for the synthesis of other biologically active compounds.
特性
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-2-31-22-13-11-21(12-14-22)28(25(30)17-7-9-20(26)10-8-17)16-19-15-18-5-3-4-6-23(18)27-24(19)29/h3-15H,2,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRBZDXAKMTPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

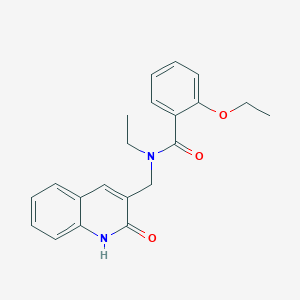
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7705563.png)
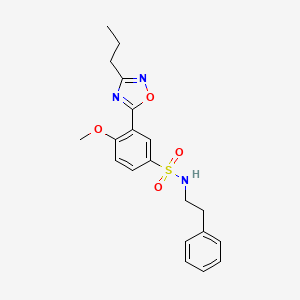

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7705579.png)
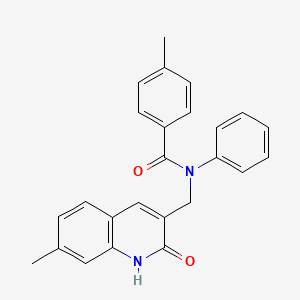

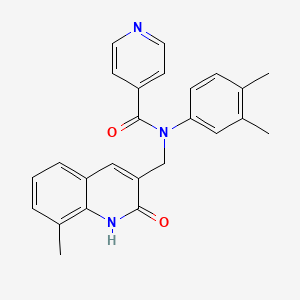
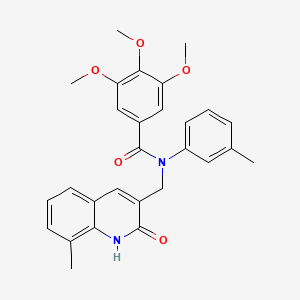
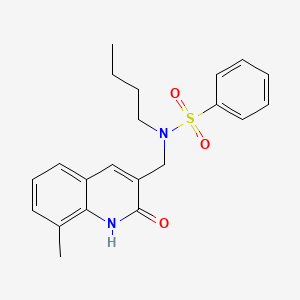
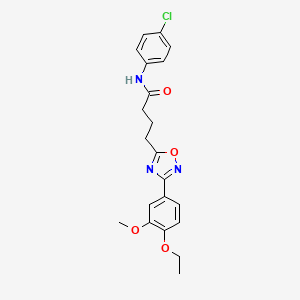
![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)

